molecular formula C10H9I2NO4 B589446 N-Formyl-3,5-diiodo-L-tyrosine CAS No. 906327-16-0

N-Formyl-3,5-diiodo-L-tyrosine

Cat. No.: B589446
CAS No.: 906327-16-0
M. Wt: 460.994
InChI Key: VHMVURRYXKQJID-QMMMGPOBSA-N
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Description

N-Formyl-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a formyl group attached to the amino group of the tyrosine molecule. It has the molecular formula C10H9I2NO4 and a molecular weight of 460.99 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by formylation. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The formylation step involves the reaction of the iodinated tyrosine with formic acid or formic anhydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Formyl-3,5-diiodo-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Formyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets. The iodine atoms enhance its binding affinity to certain enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Uniqueness: N-Formyl-3,5-diiodo-L-tyrosine is unique due to the combination of iodination and formylation, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVURRYXKQJID-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747826
Record name N-Formyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906327-16-0
Record name N-Formyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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